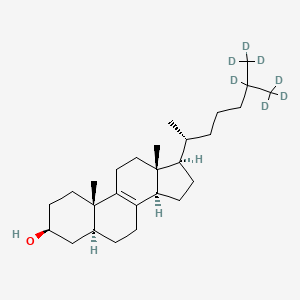

Zymostenol-d7

Description

Properties

Molecular Formula |

C27H46O |

|---|---|

Molecular Weight |

393.7 g/mol |

IUPAC Name |

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23-24,28H,6-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1/i1D3,2D3,18D |

InChI Key |

QETLKNDKQOXZRP-HJSPSJIWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Zymostenol in Cholesterol Biosynthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth examination of zymostenol, a critical intermediate in the post-lanosterol segment of cholesterol biosynthesis. It details its precise position within the competing Bloch and Kandutsch-Russell pathways, the enzymatic reactions governing its synthesis and conversion, and the significant biological implications of its metabolism. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual diagrams of the associated biochemical pathways and workflows to serve as a comprehensive resource for researchers in sterol metabolism and drug development.

Introduction to Zymostenol in the Cholesterol Biosynthesis Pathway

Cholesterol, an essential lipid for mammalian cell membrane structure and a precursor to steroid hormones, bile acids, and vitamin D, is synthesized through a complex, multi-step enzymatic pathway. The synthesis process is broadly divided into pre-squalene and post-squalene stages. Following the cyclization of squalene to form lanosterol, a series of demethylations, isomerizations, and reductions occur to yield the final cholesterol molecule.

Zymostenol (5α-cholest-8-en-3β-ol) is a key late-stage sterol intermediate in this pathway. It sits at a crucial branch point, and its formation and subsequent conversion are central to the divergence between the two primary routes for cholesterol synthesis: the Bloch pathway and the Kandutsch-Russell pathway. The metabolic fate of zymostenol and its immediate precursor, zymosterol, is a determining factor in which of these pathways predominates in a given tissue. Understanding the role of zymostenol is therefore fundamental to comprehending the tissue-specific regulation of cholesterol synthesis and the pathobiology of related metabolic disorders.

Zymostenol at the Crossroads: The Bloch and Kandutsch-Russell Pathways

After the initial demethylation steps that convert lanosterol to zymosterol (cholesta-8,24-dien-3β-ol), the cholesterol biosynthesis pathway bifurcates. The choice of pathway is dictated by the timing of the reduction of the double bond at position C24 in the sterol side chain.

-

The Bloch Pathway: In this pathway, the Δ24 double bond is retained until the final step. Zymosterol is isomerized first, and the pathway proceeds through intermediates like 7-dehydrodesmosterol to desmosterol. The final reaction is the reduction of desmosterol to cholesterol. This pathway is prominent in the liver and adrenal glands.

-

The Kandutsch-Russell (K-R) Pathway: This pathway is characterized by the early reduction of the Δ24 double bond. The first committed step of the K-R pathway, post-zymosterol, is the conversion of zymosterol to zymostenol . This reaction is catalyzed by 3β-hydroxysteroid Δ24-reductase (DHCR24). Zymostenol, now possessing a saturated side chain, is then further metabolized. The K-R pathway is prominent in tissues like the skin.

Recent studies suggest that many cells utilize a hybrid or "modified Kandutsch-Russell (MK-R)" pathway, where the crossover from the Bloch pathway (unsaturated side chain) to the K-R pathway (saturated side chain) can occur at zymosterol.

Enzymatic Conversions Governing Zymostenol Metabolism

The concentration and flux of zymostenol are controlled by two key enzymes that operate sequentially in the Kandutsch-Russell pathway.

-

Enzyme: 3β-hydroxysteroid Δ24-reductase (DHCR24)

-

Reaction: DHCR24 catalyzes the reduction of the C24-C25 double bond in the side chain of zymosterol to produce zymostenol.

-

Substrate: Zymosterol (cholesta-8,24-dien-3β-ol)

-

Product: Zymostenol (cholest-8-en-3β-ol)

-

-

Location: This reaction, like most post-lanosterol steps, occurs in the endoplasmic reticulum (ER).

-

Enzyme: 3β-hydroxysteroid-Δ8,Δ7-isomerase, also known as Emopamil-Binding Protein (EBP).

-

Reaction: EBP catalyzes the isomerization of the Δ8 double bond in the B-ring of the sterol nucleus to the Δ7 position, a critical step for the subsequent formation of the Δ5 bond found in cholesterol.

-

Substrate: Zymostenol (a Δ8-sterol)

-

Product: Lathosterol (cholest-7-en-3β-ol)

-

-

Significance: This isomerization is a pivotal reaction. Inhibition or genetic defects in EBP lead to the accumulation of Δ8-sterols, including zymostenol, and a deficiency in downstream products. This has profound pathological consequences, as seen in Conradi-Hünermann-Happle syndrome, an X-linked dominant disorder caused by mutations in the EBP gene.

The following diagram illustrates the position of zymostenol and the divergence of the Bloch and Kandutsch-Russell pathways.

Quantitative Data Summary

Quantitative analysis of zymostenol and related sterols is crucial for studying pathway flux and the effects of inhibitors or genetic mutations. While comprehensive kinetic data for all enzymes is not fully compiled, key findings from cellular and biochemical assays are summarized below.

| Parameter | Value / Observation | Context | Reference |

| Cellular Effects | Halts cell cycle at G₀/G₁; increases free and esterified sterols. | In MCF-7 breast cancer cells at a concentration of 20 µM. | |

| Receptor Agonism | EC₅₀ of 1 µM for Retinoic Acid Receptor-related Orphan Receptor γ (RORγ). | Coactivator recruitment assay, indicating a potential role in immune cell differentiation. | |

| Cellular Accumulation | Zymostenol accumulates in cells. | Occurs following the administration of microsomal antiestrogen-binding site (AEBS) ligands like tamoxifen, which inhibit EBP. | |

| Concentration in Cells | Varies by cell type and condition; typically ng/mL per 10⁷ cells. | Measured in HepG2 cell cultures using LC-MS. |

Experimental Protocols

Investigating the role of zymostenol requires precise methodologies for sterol extraction, separation, and quantification, as well as techniques to probe enzyme function.

This protocol provides a general workflow for analyzing the sterol profile, including zymostenol, from cultured cells or tissues. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and robust method for this purpose.

-

Sample Collection and Saponification:

-

Harvest cultured cells or homogenize tissue samples (approx. 20-50 mg).

-

Add an internal standard (e.g., 5α-cholestane or epicoprostanol) to correct for extraction losses.

-

Perform alkaline saponification by adding ethanolic potassium hydroxide (e.g., 1 M KOH in 90% ethanol) and incubating at 80°C for 1 hour. This hydrolyzes sterol esters to release free sterols.

-

-

Extraction of Unsaponifiables:

-

After cooling, add water and extract the unsaponifiable lipids (containing sterols) into an organic solvent like n-hexane or petroleum ether by vigorous mixing.

-

Repeat the extraction twice, pooling the organic phases.

-

Wash the combined organic phase with water to remove residual alkali.

-

Dry the organic extract to completeness under a stream of nitrogen gas.

-

-

Derivatization:

-

To increase volatility for GC analysis, the hydroxyl group of the sterols must be derivatized.

-

Add a silylating agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) (99:1 v/v) in anhydrous pyridine.

-

Incubate at 60-80°C for 1 hour to form trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Evaporate the derivatization reagents and redissolve the sample in hexane.

-

Inject 1 µL of the sample into the GC-MS system equipped with a capillary column (e.g., HP-5MS).

-

Use a temperature program to separate the different sterols based on their boiling points and column affinity. A typical program starts at ~150°C and ramps up to ~300°C.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions for each sterol-TMS ether, ensuring high sensitivity and specificity.

-

Quantify the amount of zymostenol by comparing its peak area to that of the internal standard and referencing a standard curve.

-

This protocol is designed to measure the conversion of zymostenol to lathosterol by the EBP enzyme.

-

Enzyme and Substrate Preparation:

-

Use a purified recombinant human EBP protein or a microsomal fraction from cells overexpressing EBP.

-

Prepare a substrate solution of deuterium-labeled zymostenol (e.g., zymostenol-d7) to distinguish it from any endogenous sterols.

-

-

Enzymatic Reaction:

-

Incubate the EBP protein (e.g., 10 µM) with the this compound substrate (e.g., 50 µM) in an appropriate reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 0.1% Tween 80).

-

Perform the reaction at 37°C with gentle shaking for a set period (e.g., 12 hours).

-

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding methanolic KOH.

-

Add a surrogate internal standard (e.g., d3-campesterol) to monitor recovery during extraction.

-

Extract the sterols as described in the GC-MS protocol (Section 5.1, step 2).

-

-

Analysis:

-

Analyze the extracted sterols by LC-MS or GC-MS to quantify the amounts of remaining this compound substrate and the newly formed lathosterol-d7 product.

-

Enzyme activity can be calculated based on the rate of product formation.

-

The following diagram illustrates a typical experimental workflow for studying enzyme function using siRNA knockdown followed by sterol analysis.

Broader Biological and Clinical Significance

The study of zymostenol and its metabolizing enzymes extends beyond understanding cholesterol homeostasis.

-

Genetic Disorders: As mentioned, mutations in the EBP gene cause Conradi-Hünermann-Happle syndrome, a severe developmental disorder. The resulting accumulation of zymostenol and other Δ8-sterols, combined with cholesterol deficiency, is believed to drive the pathology.

-

Neurobiology and Remyelination: Recent research has highlighted a novel role for 8,9-unsaturated sterols, including zymostenol. The accumulation of these sterols has been shown to promote the formation of oligodendrocytes, the myelin-producing cells of the central nervous system. This suggests that inhibiting enzymes downstream of zymostenol, such as EBP, could be a therapeutic strategy for promoting remyelination in diseases like multiple sclerosis.

-

Cancer Research: EBP has been identified as a potential target for cancer therapy. Pharmacological inhibition of EBP with ligands like tamoxifen leads to zymostenol accumulation and can induce growth control and differentiation in cancer cells.

Zymostenol: A Critical Intermediate in Sterol Biosynthesis and Cellular Signaling

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Zymostenol is a pivotal tetracyclic sterol intermediate in the post-squalene segment of cholesterol biosynthesis. Positioned within the Kandutsch-Russell pathway, it serves as the substrate for the isomerization reaction that is essential for the formation of the Δ5 double bond characteristic of cholesterol. Beyond its structural role as a metabolic precursor, zymostenol and its metabolizing enzymes are increasingly recognized for their involvement in critical cellular signaling pathways, including the regulation of nuclear receptors and developmental processes. Dysregulation of zymostenol metabolism is implicated in several inborn errors of cholesterol synthesis and can be induced by pharmacological agents. This technical guide provides an in-depth exploration of zymostenol's biological functions, the enzymology of its metabolism, its role in disease, and detailed protocols for its analysis.

The Role of Zymostenol in Cholesterol Biosynthesis

Cholesterol biosynthesis is a complex, multi-step process. After the formation of the first sterol, lanosterol, the pathway bifurcates into two main routes for cholesterol synthesis: the Bloch pathway and the Kandutsch-Russell pathway.[1] Zymostenol is a key intermediate exclusively in the Kandutsch-Russell pathway.

The two pathways are distinguished by the timing of the reduction of the C24-C25 double bond in the sterol side chain.[2][3]

-

Bloch Pathway: The side chain double bond is reduced in the final step, converting desmosterol to cholesterol. This pathway is prominent in the liver.[1]

-

Kandutsch-Russell Pathway: The side chain double bond is reduced earlier in the pathway. Specifically, zymosterol is reduced to form zymostenol. This pathway is prominent in the skin and other peripheral tissues.[1]

Zymostenol's precise position involves two critical enzymatic steps:

-

Formation: Zymostenol (5α-cholest-8-en-3β-ol) is formed from its precursor, zymosterol (5α-cholesta-8,24-dien-3β-ol), via the reduction of the C24-C25 double bond. This reaction is catalyzed by 24-dehydrocholesterol reductase (DHCR24) .

-

Conversion: Zymostenol is then converted to lathosterol. This reaction is an isomerization of the double bond from the C8-C9 position to the C7-C8 position, catalyzed by 3β-hydroxysteroid-Δ8,Δ7-isomerase , also known as the emopamil-binding protein (EBP) .[4][5][6] Lathosterol is further processed by lathosterol oxidase (SC5D) and 7-dehydrocholesterol reductase (DHCR7) to yield cholesterol.[7][8][9]

digraph "Kandutsch_Russell_Pathway" {

graph [rankdir="LR", splines=ortho, size="7.6", bgcolor="#F1F3F4"];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=10];

edge [arrowhead=vee, color="#5F6368", penwidth=1.5];

// Nodes for metabolites

Zymosterol [label="Zymosterol", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

Zymostenol [label="Zymostenol", fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368", penwidth=2];

Lathosterol [label="Lathosterol", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

Seven_DHC [label="7-Dehydrocholesterol", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

Cholesterol [label="Cholesterol", fillcolor="#34A853", fontcolor="#FFFFFF", color="#5F6368"];

// Nodes for enzymes

DHCR24 [label="DHCR24", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#5F6368"];

EBP [label="EBP\n(Δ8,Δ7-isomerase)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#5F6368"];

SC5D [label="SC5D\n(Lathosterol oxidase)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#5F6368"];

DHCR7 [label="DHCR7", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#5F6368"];

// Pathway connections

Zymosterol -> DHCR24 [arrowhead=none];

DHCR24 -> Zymostenol;

Zymostenol -> EBP [arrowhead=none];

EBP -> Lathosterol;

Lathosterol -> SC5D [arrowhead=none];

SC5D -> Seven_DHC;

Seven_DHC -> DHCR7 [arrowhead=none];

DHCR7 -> Cholesterol;

}

Zymostenol as an agonist for the nuclear receptor RORγ.

Pathophysiological Relevance

Disruptions in the metabolic pathway around zymostenol lead to several human diseases and are a target for certain pharmaceuticals.

-

Pharmacological Inhibition: Several drugs, particularly selective estrogen receptor modulators (SERMs) like tamoxifen, are known to inhibit the EBP enzyme.[10][11] This inhibition blocks the conversion of zymostenol to lathosterol, leading to a significant accumulation of zymostenol and its precursor, zymosterol.[10][12]

-

Conradi-Hünermann-Happle Syndrome (CDPX2): This is a rare, X-linked dominant form of chondrodysplasia punctata caused by mutations in the EBP gene.[13] The resulting deficiency in 3β-hydroxysteroid-Δ8,Δ7-isomerase activity directly impairs zymostenol metabolism, leading to its accumulation and a corresponding cholesterol deficiency, which contributes to the characteristic skeletal abnormalities and skin lesions.

-

Lathosterolosis: Caused by mutations in the SC5D gene, this autosomal recessive disorder blocks the step immediately following zymostenol conversion.[14][15] The enzyme lathosterol oxidase is deficient, leading to a massive buildup of lathosterol.[15][16] While zymostenol itself doesn't accumulate, the pathology highlights the critical nature of this metabolic node.

-

Smith-Lemli-Opitz Syndrome (SLOS): This is an autosomal recessive disorder caused by mutations in the DHCR7 gene, which encodes the final enzyme of the pathway.[8][17] It results in a severe deficiency of cholesterol and a toxic accumulation of 7-dehydrocholesterol. Although the primary defect is downstream of zymostenol, the overall dysregulation of the terminal cholesterol pathway can affect the entire sterol profile.[17]

Experimental Protocols: Quantification of Zymostenol

The analysis of zymostenol and other sterol intermediates is most commonly and accurately performed using mass spectrometry coupled with a chromatographic separation technique.

Protocol: LC-MS/MS Analysis of Zymostenol in Biological Samples

This protocol provides a generalized workflow for the quantitative analysis of zymostenol from cultured cells or plasma.[18][19][20]

1. Sample Preparation & Internal Standards:

-

Cells: Harvest and wash cells with PBS. Resuspend in water to a known concentration or prepare for protein quantification for normalization.

-

Plasma: Use a defined volume (e.g., 50-100 µL) of plasma.

-

Internal Standard: Add a deuterated sterol internal standard (e.g., lathosterol-d7) to the sample prior to extraction to correct for sample loss during processing.

2. Lipid Extraction:

-

A modified Bligh-Dyer extraction is common. Add a 2:1 (v/v) mixture of chloroform:methanol to the aqueous sample.

-

Vortex thoroughly and centrifuge to induce phase separation.

-

Carefully collect the lower organic phase containing the lipids.

-

Alternatively, for a simpler and less toxic extraction, use cyclohexane.[20] Add cyclohexane, vortex, and centrifuge. Collect the upper organic phase.

-

Repeat the extraction on the remaining aqueous phase and pool the organic layers.

-

Dry the pooled organic solvent under a stream of nitrogen or using a vacuum centrifuge.

3. Saponification (Optional but Recommended):

-

To analyze total sterols (both free and esterified), the dried lipid extract must be saponified.

-

Resuspend the extract in 1M ethanolic KOH and incubate at 60°C for 1 hour to hydrolyze sterol esters.

-

After saponification, re-extract the non-saponifiable lipids (including zymostenol) into a nonpolar solvent like hexane or cyclohexane. Dry the solvent.

4. LC-MS/MS Analysis:

-

Resuspension: Reconstitute the final dried extract in an appropriate mobile phase (e.g., methanol).

-

Chromatography: Inject the sample onto a reverse-phase C18 or a pentafluorophenyl (PFP) column.[19][20] A PFP phase is particularly effective at separating structurally similar sterol isomers.[20] Use a gradient elution, typically with a mobile phase system of methanol/water or acetonitrile/water with additives like formic acid or ammonium acetate.

-

Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive ion mode with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for zymostenol typically involves monitoring the precursor ion (loss of water from the protonated molecule) and a characteristic fragment ion.

-

Example Transition: m/z 369 -> [fragment ion] (Note: specific fragments depend on instrument tuning).[20]

5. Data Analysis:

-

Integrate the peak areas for zymostenol and the internal standard.

-

Calculate the ratio of the zymostenol peak area to the internal standard peak area.

-

Quantify the concentration of zymostenol using a standard curve generated from authentic standards.

-

Normalize the final value to sample input (e.g., per mg of protein or per mL of plasma).

```dot

digraph "Experimental_Workflow" {

graph [rankdir="TB", splines=ortho, size="7.6", bgcolor="#F1F3F4"];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

edge [arrowhead=vee, color="#5F6368", penwidth=1.5];

// Workflow Steps

Start [label="Biological Sample\n(Cells or Plasma)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

Add_IS [label="Add Internal Standard"];

Extraction [label="Lipid Extraction\n(e.g., Cyclohexane)"];

Saponification [label="Saponification (Optional)\n(Hydrolyzes Sterol Esters)"];

Drydown [label="Evaporate Solvent"];

Reconstitution [label="Reconstitute in Mobile Phase"];

LC_MS [label="LC-MS/MS Analysis\n(PFP Column, MRM Mode)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Data_Analysis [label="Data Analysis\n(Quantification vs. Standard Curve)"];

Result [label="Final Concentration", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections

Start -> Add_IS;

Add_IS -> Extraction;

Extraction -> Saponification;

Saponification -> Drydown;

Drydown -> Reconstitution;

Reconstitution -> LC_MS;

LC_MS -> Data_Analysis;

Data_Analysis -> Result;

}

References

- 1. Reactome | Cholesterol biosynthesis via desmosterol [reactome.org]

- 2. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uniprot.org [uniprot.org]

- 5. 3-beta-hydroxysteroid-Delta(8),Delta(7)-isomerase (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing Protein 3-beta-hydroxysteroid-Delta(8),Delta(7)-isomerase (HMDBP00949) [hmdb.ca]

- 7. Sterol-C5-desaturase-like - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. 7-Dehydrocholesterol reductase - Wikipedia [en.wikipedia.org]

- 10. The Effect of Small Molecules on Sterol Homeostasis: Measuring 7-Dehydrocholesterol in Dhcr7-Deficient Neuro2a Cells and Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The 3-beta-hydroxysteroid-Delta(8), Delta(7)-isomerase EBP inhibits cholesterylation of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 15. Lathosterolosis - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. diseases.jensenlab.org [diseases.jensenlab.org]

- 17. DHCR7 gene: MedlinePlus Genetics [medlineplus.gov]

- 18. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Zymostenol in Oligodendrocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regeneration of myelin, the protective sheath surrounding nerve fibers in the central nervous system (CNS), is a critical area of research for demyelinating diseases such as multiple sclerosis. This process, known as remyelination, is primarily driven by the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelin-producing oligodendrocytes. Recent studies have unveiled a pivotal role for specific cholesterol precursors, particularly 8,9-unsaturated sterols like zymostenol, in promoting this differentiation process. This technical guide provides an in-depth overview of the function of zymostenol in oligodendrocyte differentiation, detailing the underlying signaling pathways, experimental methodologies for its study, and quantitative data from key research. The role of its deuterated analog, Zymostenol-d7, as an internal standard in quantitative analysis is also elucidated.

Introduction: The Promise of Remyelination

Myelin is a lipid-rich membrane essential for the rapid and efficient transmission of nerve impulses.[1][2] In demyelinating diseases, the loss of myelin and the underlying oligodendrocytes leads to severe neurological deficits.[3][4] The adult CNS retains a population of OPCs that can differentiate into new oligodendrocytes to repair myelin damage.[1][4] However, this spontaneous remyelination is often incomplete.[2] Therapeutic strategies aimed at enhancing OPC differentiation are therefore of significant interest.[1][4] High-throughput screening of small molecules has identified compounds that promote oligodendrocyte formation, and a surprising number of these converge on the cholesterol biosynthesis pathway.[1][3][4]

Zymostenol and the Cholesterol Biosynthesis Pathway in Oligodendrocyte Differentiation

Cholesterol is a major component of the myelin sheath, and its synthesis is a complex multi-step process. Research has demonstrated that the accumulation of specific sterol intermediates, rather than cholesterol itself, can potently drive oligodendrocyte differentiation.[3][4] A key class of these pro-differentiating molecules is the 8,9-unsaturated sterols, which includes zymostenol.[3][4]

The accumulation of zymostenol and other 8,9-unsaturated sterols is often achieved through the inhibition of specific enzymes in the late cholesterol biosynthesis pathway.[3][4] These enzymes include:

-

CYP51 (Lanosterol 14α-demethylase): Inhibition leads to the accumulation of lanosterol and other upstream sterols.[3]

-

TM7SF2 (Transmembrane 7 superfamily member 2): Also known as 14-dehydrocholesterol reductase.[3]

-

EBP (Emopamil binding protein): A sterol isomerase that converts zymostenol to lathosterol. Inhibition of EBP directly leads to the accumulation of zymostenol.[2][3]

The structural feature of the 8,9-unsaturation in these sterols appears to be crucial for their pro-differentiating activity.[3][4]

Signaling Pathway Diagram

Caption: Cholesterol biosynthesis pathway and points of inhibition promoting oligodendrocyte differentiation.

Quantitative Data on Zymostenol's Role

Studies have quantified the effects of inducing zymostenol accumulation on oligodendrocyte differentiation, primarily by measuring the percentage of cells expressing myelin basic protein (MBP), a marker for mature oligodendrocytes.

| Treatment | Target Enzyme | Effect on Zymostenol Levels | Outcome on Oligodendrocyte Differentiation (% MBP+ cells) | Reference(s) |

| TASIN-1 (EBP Inhibitor) | EBP | Significant accumulation | Enhanced formation of MBP+ oligodendrocytes | [3][5] |

| Benztropine | EBP | Induced accumulation | Promoted oligodendrocyte formation | [3] |

| Clemastine | EBP | Induced accumulation | Promoted oligodendrocyte formation | [3] |

| Tamoxifen | EBP | Induced accumulation | Promoted oligodendrocyte formation | [3] |

| U50488 | EBP | Induced accumulation | Promoted oligodendrocyte formation | [3] |

| CRISPR/Cas9 targeting of EBP | EBP | Robust accumulation | Enhanced formation of oligodendrocytes | [3] |

| Purified Zymostenol | - | Direct addition | Enhanced formation of MBP+ oligodendrocytes in a dose-responsive manner | [3][6] |

| Ketoconazole (CYP51 Inhibitor) | CYP51 | Upstream sterol accumulation, leading to zymostenol increase | Enhanced MBP+ oligodendrocyte formation | [3] |

| Amorolfine (TM7SF2 inhibitor) | TM7SF2 | Accumulation of 14-dehydrozymostenol and zymostenol | Enhanced oligodendrocyte formation | [3] |

Experimental Protocols

In Vitro Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay

This protocol is a standard method to assess the effect of compounds on OPC differentiation into mature oligodendrocytes.

Workflow Diagram

Caption: Experimental workflow for in vitro OPC differentiation assay.

Detailed Methodology:

-

OPC Culture: Mouse OPCs, either primary or derived from epiblast stem cells, are cultured in growth medium.[3]

-

Plating: OPCs are seeded onto plates pre-coated with poly-D-lysine and laminin in a differentiation-permissive medium.[2]

-

Treatment: Test compounds (e.g., zymostenol, EBP inhibitors) are added to the cells. A vehicle control (e.g., DMSO) is also included.[2]

-

Incubation: Cells are incubated for 72 hours to allow for differentiation.[2]

-

Immunostaining: Cells are fixed with 4% paraformaldehyde, permeabilized, and blocked. They are then incubated with a primary antibody against Myelin Basic Protein (MBP) to identify mature oligodendrocytes, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.[2]

-

Imaging and Analysis: Plates are imaged using a high-content imaging system. The percentage of MBP-positive cells relative to the total number of DAPI-stained nuclei is quantified.[2]

Sterol Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to quantify the levels of zymostenol and other sterols in OPCs following treatment. This compound is a crucial component of this protocol, serving as an internal standard for accurate quantification.

Workflow Diagram

Caption: Workflow for GC-MS based sterol profiling.

Detailed Methodology:

-

Sample Preparation: OPCs are cultured and treated with the compounds of interest for a specified period (e.g., 24 hours).[3]

-

Sterol Extraction: Lipids, including sterols, are extracted from the cells, often using a solvent like hexane.[2]

-

Internal Standard: A known amount of a deuterated sterol, such as cholesterol-d7 or this compound, is added to each sample. This internal standard is essential for correcting for variations in sample processing and instrument response, thereby ensuring accurate quantification.[2][3]

-

Derivatization: The extracted sterols are chemically modified (silylated) to make them more volatile for GC analysis. This is typically done by heating with a reagent like bis(trimethylsilyl)trifluoroacetamide/trimethylchlorosilane.[2]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, which separates the different sterols based on their boiling points and interactions with the column. The separated sterols then enter a mass spectrometer, which ionizes them and detects specific ion fragments.[2][3]

-

Quantification: The abundance of each sterol is determined by integrating the area of its corresponding peak in the chromatogram. The levels are then normalized to the peak area of the internal standard (e.g., this compound).[2][3] Calibration curves are generated using known concentrations of sterol standards to ensure accurate quantification.[3]

Key Ion Fragments for Sterol Quantification: [2][3]

| Sterol | m/z Ion Fragment(s) |

| Zymostenol | 458 |

| Zymosterol | 456 |

| Cholesterol | 368 |

| Desmosterol | 456, 343 |

| Lanosterol | 393 |

| 14-dehydrozymostenol | 456 |

| Cholesterol-d7 | 465 |

Conclusion and Future Directions

The accumulation of zymostenol and other 8,9-unsaturated sterols has emerged as a significant mechanism for promoting oligodendrocyte differentiation. This provides a strong rationale for targeting the late cholesterol biosynthesis pathway for the development of remyelinating therapies. The use of this compound as an internal standard is critical for the accurate quantification of these sterol changes in preclinical studies. Future research in this area will likely focus on the precise downstream molecular targets of zymostenol that mediate its pro-differentiating effects and the development of highly specific and brain-penetrant inhibitors of enzymes like EBP for clinical applications in demyelinating diseases.

References

- 1. The Landscape of Targets and Lead Molecules for Remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancers of human and rodent oligodendrocyte formation predominantly induce cholesterol precursor accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of SC4MOL and HSD17B7 shifts cellular sterol composition and promotes oligodendrocyte formation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Zymostenol Metabolism in Cancer Cell Lines

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The reprogramming of cellular metabolism is a well-established hallmark of cancer, with the cholesterol biosynthesis pathway emerging as a critical nexus for therapeutic intervention. Cancer cells exhibit an elevated demand for cholesterol to support rapid proliferation and membrane synthesis. Zymostenol, a late-stage intermediate in the cholesterol biosynthetic pathway, and its metabolic regulation are gaining attention for their potential role in cancer cell signaling and survival. This technical guide provides an in-depth exploration of Zymostenol metabolism within cancer cell lines, detailing the core biochemical pathway, its intricate connections to oncogenic signaling, and comprehensive experimental protocols for its investigation. We present quantitative data in structured tables and utilize visualizations to clarify complex processes, offering a vital resource for researchers aiming to exploit this metabolic vulnerability in cancer.

The Zymostenol Metabolic Pathway: A Core Component of Cholesterol Synthesis

Zymostenol is a sterol intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its formation and subsequent conversion occur within the endoplasmic reticulum and involve a series of enzymatic reactions that are tightly regulated.[1][2][3] The dysregulation of enzymes in this portion of the pathway can lead to the accumulation or depletion of specific sterol intermediates, with significant consequences for cell physiology, particularly in the context of cancer.[1][2]

The synthesis of Zymostenol begins with Lanosterol, the first sterol product of the pathway. Through a series of demethylation and isomerization reactions, Lanosterol is converted to Zymosterol.[4] The enzyme Sterol C4-methyl-oxidase-like (SC4MOL) is a key player in the C4-demethylation steps leading to Zymosterol.[5][6][7]

The direct precursor to Zymostenol is Zymosterol (cholesta-8,24-dien-3β-ol). The conversion is catalyzed by 3β-hydroxysterol-Δ24-reductase (DHCR24) , which reduces the C24-C25 double bond in the side chain of Zymosterol.[8][9][10] Zymostenol (5α-cholest-8-en-3β-ol) is then further metabolized. The key subsequent step involves the isomerization of the C8-C9 double bond to the C7-C8 position by Emopamil-binding protein (EBP) , also known as sterol Δ8-Δ7 isomerase, to form Lathosterol.[11][12][13] Lathosterol is then converted to 7-dehydrocholesterol, the direct precursor to cholesterol.[4]

Zymostenol Metabolism and Cancer Cell Signaling

The cholesterol synthesis pathway does not merely produce structural lipids; its intermediates and regulating enzymes are deeply integrated with cellular signaling networks that are often hijacked in cancer.

A critical link has been established between this pathway and Epidermal Growth Factor Receptor (EGFR) signaling.[14][15] Depletion of the enzyme SC4MOL, which functions upstream of Zymostenol synthesis, leads to the accumulation of its substrates, known as meiosis activating sterols (MAS).[11][16] This accumulation has been shown to markedly sensitize cancer cells to EGFR inhibitors.[6][7] The proposed mechanism involves the accelerated trafficking of internalized EGFR to late endosomes and lysosomes for degradation, thereby reducing downstream signals from pathways like ERK and AKT that are crucial for cancer cell proliferation and survival.[11] This suggests that the sterol composition of endomembrane compartments, influenced by intermediates like MAS, can directly modulate the fate of critical signaling receptors.

Furthermore, enzymes such as Lanosterol Synthase (LSS), which catalyzes the first committed step in sterol synthesis, have been implicated in cancer progression. LSS knockdown in HepG2 liver cancer cells was found to inhibit proliferation and migration by deactivating the Src/MAPK signaling pathway.[17][18] This highlights that perturbations at various nodes of the cholesterol pathway can have profound, albeit different, impacts on oncogenic signaling.

Quantitative Data on Pathway Components

A quantitative understanding of the enzymes involved in Zymostenol metabolism is crucial for designing targeted therapies. The expression and activity of these enzymes can vary significantly across different cancer types.

Table 1: Key Enzymes in Zymostenol-Related Metabolism and Their Role in Cancer

| Enzyme | Gene | Function | Reported Role/Dysregulation in Cancer |

|---|---|---|---|

| Lanosterol Synthase | LSS | Cyclizes (S)-2,3-oxidosqualene to lanosterol.[19] | Downregulation linked to poor prognosis in colon and breast cancer.[20] Knockdown can inhibit proliferation and migration in liver cancer cells.[18] |

| Sterol C4-methyl oxidase-like | SC4MOL | Catalyzes C4-demethylation of lanosterol precursors.[5][6] | Depletion sensitizes cancer cells to EGFR inhibitors by causing accumulation of methylsterol intermediaries.[6][7][11] |

| 3β-hydroxysterol-Δ24-reductase | DHCR24 | Reduces the C24-C25 double bond of sterols, converting Zymosterol to Zymostenol and Desmosterol to Cholesterol.[8][10] | High expression associated with aggressiveness in some cancers.[9] Reduced expression can lead to accumulation of desmosterol.[10][21] |

| Emopamil-binding protein | EBP | Catalyzes the isomerization of Δ8-sterols to Δ7-sterols (e.g., Zymostenol to Lathosterol).[12] | Inhibition by drugs like tamoxifen can lead to the accumulation of zymostenol and zymosterol.[13] |

For accurate quantification of Zymostenol and other sterols, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method, often utilizing Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.[22][23][24]

Table 2: Example LC-MS/MS Parameters for Sterol Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Citation |

|---|---|---|---|

| Zymosterol | 385 | 367 | [25] |

| Zymostenol | 458 (as TMS derivative) | 458 (GC-MS ion) | [26] |

| Lathosterol | 404 | 369 | [25] |

| Desmosterol | 402 | 367 | [25] |

| 7-Dehydrocholesterol | 385 | 367 | [25] |

| Lanosterol | 444 | 409 | [25] |

| Cholesterol | 404 | 369 | [25] |

(Note: LC-MS parameters, especially for native sterols, often rely on the loss of water. For instance, Cholesterol [M+H-H₂O]⁺ has a transition of 369. Zymostenol would be expected to behave similarly. GC-MS often requires derivatization, leading to different m/z values.)

Experimental Protocols for Studying Zymostenol Metabolism

Investigating Zymostenol metabolism requires robust and reproducible protocols for sample preparation and analysis. The following sections detail a standard workflow from cell culture to quantitative analysis.

Protocol 4.1: Lipid Extraction from Cultured Cancer Cells (Modified Bligh-Dyer)

This protocol is adapted for cells grown in 60 mm or 100 mm culture dishes.[27][28][29]

-

Cell Harvest: Place culture dishes on ice and aspirate the growth medium. Wash cells twice with 3-5 mL of cold Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Scraping: Add 2 mL of cold DPBS with 1 mM EDTA to the dish. Scrape the cells from the surface using a cell lifter.

-

Homogenization: Transfer the cell suspension to a 15 mL polypropylene conical tube. Pipette up and down approximately 20 times to create a uniform suspension.

-

Aliquoting for Normalization: Remove a 400 µL aliquot of the cell suspension for a DNA or protein assay (e.g., BCA assay) to normalize the final sterol quantities. Store this aliquot at -20°C or -80°C.

-

Initial Extraction: To the remaining 1.6 mL of cell suspension, add 6 mL of a chloroform:methanol (1:2, v/v) solution.

-

Internal Standards: Add a known quantity of deuterated internal standards (e.g., D7-Cholesterol) to the mixture for accurate quantification. Vortex the sample thoroughly.

-

Phase Separation: Add 2 mL of chloroform and 2 mL of DPBS to the tube. Vortex well to mix. Centrifuge at ~1500 x g for 5-10 minutes at 4°C to separate the aqueous and organic phases.

-

Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean 4 mL glass vial with a Teflon-lined cap.

-

Drying: Dry the organic phase under a gentle stream of nitrogen gas. The dried lipid extract is now ready for purification or direct analysis.

Protocol 4.2: Solid-Phase Extraction (SPE) for Sterol Fraction Purification

This step isolates sterols from other lipid classes, reducing matrix effects during MS analysis.[27][28]

-

Column Conditioning: Pre-wash a 100 mg silica SPE cartridge by passing 2 mL of hexane through it using a vacuum manifold.

-

Sample Loading: Re-dissolve the dried lipid extract from Protocol 4.1 in 1 mL of toluene (or a non-polar solvent like hexane). Load the dissolved sample onto the conditioned SPE cartridge.

-

Elution of Non-Polar Lipids: Elute non-polar compounds like cholesteryl esters with 1 mL of hexane. Discard this fraction.

-

Elution of Sterols: Elute the desired sterol fraction, including Zymostenol and cholesterol, with 8 mL of 30% isopropanol in hexane. Collect this fraction in a clean glass vial.

-

Drying and Reconstitution: Dry the collected sterol fraction under a stream of nitrogen. Reconstitute the purified sterols in a small, precise volume (e.g., 100-200 µL) of a suitable solvent for LC-MS analysis (e.g., 95% methanol).

Protocol 4.3: Quantification by LC-MS/MS

This protocol provides a general framework for sterol analysis. Specific parameters must be optimized for the instrument in use.[22][23][24]

-

Chromatography:

-

Column: Use a reverse-phase C18 or pentafluorophenyl (PFP) column (e.g., 2.1 mm x 100 mm, <3 µm particle size).

-

Mobile Phase A: 100% Methanol with 5 mM ammonium acetate.

-

Mobile Phase B: 85% Methanol / 15% Water with 5 mM ammonium acetate.

-

Gradient: Start with a high percentage of Solvent B, ramping to 100% Solvent A over approximately 15 minutes to elute the sterols. Hold at 100% A for several minutes before re-equilibrating the column.

-

Flow Rate: ~0.2-0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI) is commonly used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Develop a method with specific precursor-to-product ion transitions for each target sterol and deuterated internal standard (see Table 2 for examples). Optimize collision energies for each transition to maximize signal intensity.

-

-

Quantification: Generate a standard curve using analytical standards of each sterol. Calculate the concentration of each sterol in the sample by comparing its peak area ratio relative to the internal standard against the standard curve. Normalize the final values to the DNA or protein content measured in Protocol 4.1.

Therapeutic Implications and Future Directions

The intricate link between Zymostenol metabolism and oncogenic signaling pathways presents a compelling case for therapeutic development.

-

Targeting Pathway Enzymes: The sensitization of cancer cells to EGFR inhibitors by depleting SC4MOL provides a strong rationale for developing small molecule inhibitors against this enzyme or other enzymes in the C4-demethylation complex.[6][7] Such inhibitors could be used in combination with existing targeted therapies to overcome resistance or enhance efficacy.

-

Exploiting Sterol Accumulation: The accumulation of specific sterol intermediates, such as MAS or Zymostenol itself, can have potent biological effects.[11][13] Further research is needed to understand how the accumulation of Zymostenol, for example through EBP inhibition, affects cancer cell viability and signaling.

-

Biomarker Development: The levels of Zymostenol or other pathway intermediates in tumors or plasma could serve as biomarkers to predict response to certain therapies or to identify tumors with a dysregulated cholesterol synthesis pathway that may be susceptible to metabolic inhibitors.

References

- 1. Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Zymosterol - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Cholesterol synthesis enzyme SC4MOL is fine-tuned by sterols and targeted for degradation by the E3 ligase MARCHF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Reactome | DHCR24 reduces ZYMOL to ZYMSTNL [reactome.org]

- 9. researchgate.net [researchgate.net]

- 10. embopress.org [embopress.org]

- 11. Molecular Pathways: Sterols and receptor signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. genecards.org [genecards.org]

- 13. The Effect of Small Molecules on Sterol Homeostasis: Measuring 7-Dehydrocholesterol in Dhcr7-Deficient Neuro2a Cells and Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Regulation of cholesterol biosynthesis and cancer signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Gene - LSS [maayanlab.cloud]

- 20. Lanosterol synthase deficiency promotes tumor progression by orchestrating PDL1‐dependent tumor immunosuppressive microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Desmosterol in brain is elevated because DHCR24 needs REST for robust expression but REST is poorly expressed - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 25. lipidmaps.org [lipidmaps.org]

- 26. Lipid Extraction, Separation, and GC-MS Analyses of Sterols in Cells [bio-protocol.org]

- 27. lipidmaps.org [lipidmaps.org]

- 28. lipidmaps.org [lipidmaps.org]

- 29. lipidmaps.org [lipidmaps.org]

Zymostenol: A Key Biomarker in the Diagnosis and Understanding of Sterol Biosynthesis Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Zymostenol, a sterol intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis, is emerging as a critical biomarker for a class of rare genetic disorders known as sterol biosynthesis disorders (SBDs). These conditions, resulting from enzymatic defects in the intricate cholesterol production cascade, lead to the accumulation of specific precursor sterols and a deficiency of cholesterol, causing a wide spectrum of developmental, neurological, and physical abnormalities. This technical guide provides a comprehensive overview of Zymostenol's role as a biomarker, detailing its biochemical context, associated pathologies, and the analytical methodologies for its quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and treatment of these complex metabolic diseases.

The Cholesterol Biosynthesis Pathway and the Significance of Zymostenol

Cholesterol, an essential component of cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a multi-step enzymatic pathway. This process is broadly divided into the Bloch and Kandutsch-Russell pathways, both of which converge on the production of cholesterol. Zymostenol ((5α)-cholest-8-en-3β-ol) is a key intermediate in the Kandutsch-Russell pathway.[1] It is formed from the reduction of zymosterone and is subsequently converted to lathosterol by the enzyme 3β-hydroxysteroid-Δ8,Δ7-isomerase, which is encoded by the EBP gene.[2][3][4]

Disruptions in this pathway due to genetic mutations can lead to the accumulation of Zymostenol and other sterol precursors, which can have cytotoxic effects and disrupt normal cellular function. Therefore, the accurate measurement of Zymostenol levels in biological fluids can serve as a valuable diagnostic marker for specific SBDs.

Zymostenol as a Biomarker in Specific Sterol Biosynthesis Disorders

Elevated levels of Zymostenol are a hallmark of several SBDs, providing a crucial biochemical indicator for diagnosis and disease monitoring.

Conradi-Hünermann-Happle (CHH) Syndrome

Conradi-Hünermann-Happle syndrome, an X-linked dominant form of chondrodysplasia punctata, is caused by mutations in the EBP gene, leading to a deficiency of the 3β-hydroxysteroid-Δ8,Δ7-isomerase enzyme.[2] This enzymatic block results in the accumulation of Zymostenol and 8-dehydrocholesterol.[5][6][7] While specific quantitative ranges can vary, studies have consistently reported markedly elevated levels of cholest-8(9)-en-3β-ol (Zymostenol) in the plasma of individuals with CHH syndrome.[5][6][7]

SC4MOL Deficiency

SC4MOL deficiency is an autosomal recessive disorder caused by mutations in the MSMO1 gene, which encodes the methylsterol monooxygenase 1 enzyme. This enzyme acts earlier in the cholesterol biosynthesis pathway than the EBP enzyme. While the primary accumulating metabolites are 4-monomethyl and 4,4'-dimethyl sterols, alterations in the downstream sterol profile, including Zymostenol levels, can also be observed.[8][9][10][11][12] Quantitative analysis of the complete sterol profile is essential for the accurate diagnosis of this disorder.

Desmosterolosis

Desmosterolosis is another rare autosomal recessive disorder of cholesterol biosynthesis caused by mutations in the DHCR24 gene, which encodes the 24-dehydrocholesterol reductase enzyme. This enzyme catalyzes the final step in the Bloch pathway, the conversion of desmosterol to cholesterol. While the primary biochemical marker is a significant elevation of desmosterol, some studies have also reported elevated levels of other sterol intermediates, including Zymostenol, in patients with Desmosterolosis and in individuals treated with drugs that inhibit DHCR24.[13][14][15][16]

Drug-Induced Elevations in Zymostenol

Certain pharmacological agents can inhibit enzymes in the cholesterol biosynthesis pathway, leading to an accumulation of precursor sterols, including Zymostenol. For example, the antiarrhythmic drug amiodarone has been shown to inhibit the EBP enzyme, resulting in elevated serum levels of Zymostenol and 8-dehydrocholesterol.[13] This highlights the importance of monitoring sterol profiles in patients undergoing treatment with drugs that may interfere with cholesterol metabolism.

Quantitative Data on Zymostenol Levels

The following tables summarize the available quantitative data for Zymostenol in healthy individuals and in patients with relevant sterol biosynthesis disorders. It is important to note that reference ranges can vary between laboratories depending on the analytical method used.

Table 1: Plasma Zymostenol Levels in Healthy Individuals and Patients with Conradi-Hünermann-Happle Syndrome

| Population | Zymostenol (μg/mL) | Reference |

| Normal Mean | <0.01 | [6] |

| Patient with CHH | 6.2 | [6] |

Table 2: Plasma Sterol Profile in a Patient with Lathosterolosis

| Sterol | Percentage of Total Sterols |

| Zymostenol | Trace amounts |

| Lathosterol | 6.69% |

Note: In Lathosterolosis, the primary accumulating sterol is lathosterol. While Zymostenol is not the primary biomarker, its analysis as part of a complete sterol profile is important for differential diagnosis.[17]

Experimental Protocols for Zymostenol Analysis

The accurate quantification of Zymostenol and other sterols requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Plasma Sterol Analysis

This protocol provides a general workflow for the analysis of plasma sterols, including Zymostenol, by GC-MS.

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., epicoprostanol).

-

Perform alkaline hydrolysis of sterol esters by adding ethanolic potassium hydroxide and incubating at an elevated temperature.

-

Extract the free sterols using a non-polar solvent such as n-hexane.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried sterol extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to convert the hydroxyl groups to trimethylsilyl (TMS) ethers. This step increases the volatility and thermal stability of the sterols for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol separation (e.g., a non-polar or medium-polarity column).

-

Use a temperature gradient program to separate the different sterol-TMS ethers based on their boiling points and interactions with the stationary phase.

-

The separated compounds are then introduced into the mass spectrometer.

-

Operate the mass spectrometer in selected ion monitoring (SIM) or full scan mode to detect and quantify the characteristic ions of Zymostenol-TMS ether and other sterols.

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol for Serum Sterol Analysis

This protocol outlines a general procedure for the analysis of serum sterols using UPLC-MS/MS.

-

Sample Preparation:

-

To a small volume of serum (e.g., 50 µL), add an internal standard.

-

Perform a liquid-liquid extraction with an organic solvent mixture (e.g., methanol/dichloromethane) to precipitate proteins and extract the lipids, including sterols.

-

Centrifuge the sample and collect the organic supernatant.

-

Evaporate the solvent to dryness.

-

Reconstitute the residue in an appropriate solvent for UPLC injection.

-

-

UPLC-MS/MS Analysis:

-

Inject the reconstituted sample onto a UPLC system equipped with a reverse-phase column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water with additives such as formic acid to achieve separation of the sterols.

-

The eluent from the UPLC is introduced into the tandem mass spectrometer.

-

Use an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source to ionize the sterol molecules.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for Zymostenol and other target sterols.[18][19]

-

Signaling Pathways and Regulatory Networks

The biosynthesis of cholesterol is a tightly regulated process, primarily controlled by the Sterol Regulatory Element-Binding Protein (SREBP) pathway. Understanding this pathway is crucial for comprehending the pathophysiology of SBDs and for identifying potential therapeutic targets.

The SREBP Pathway

The SREBP pathway governs the transcription of genes encoding enzymes involved in cholesterol and fatty acid synthesis.[20][21][22][23] When cellular cholesterol levels are low, the SREBP-SCAP complex moves from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, SREBP is cleaved by two proteases, releasing its N-terminal domain, which then translocates to the nucleus. In the nucleus, it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, activating their transcription. These target genes include those encoding HMG-CoA reductase (the rate-limiting enzyme in cholesterol synthesis) and other enzymes in the pathway. Conversely, when cellular cholesterol levels are high, the SREBP-SCAP complex is retained in the endoplasmic reticulum, preventing the activation of cholesterol synthesis genes.

Cholesterol Biosynthesis: Kandutsch-Russell and Bloch Pathways

The conversion of lanosterol to cholesterol occurs through two main branches: the Kandutsch-Russell and Bloch pathways. Zymostenol is a key intermediate in the Kandutsch-Russell pathway. The following diagram illustrates the position of Zymostenol and the enzymes involved in its metabolism.

Experimental Workflow for Zymostenol Biomarker Analysis

The following diagram outlines a typical workflow for the analysis of Zymostenol as a biomarker from a patient sample to the final data interpretation.

Conclusion

Zymostenol has proven to be a valuable biomarker in the diagnostic arsenal for several sterol biosynthesis disorders. Its accumulation, readily detectable by advanced analytical techniques such as GC-MS and LC-MS/MS, provides a specific biochemical signature for conditions like Conradi-Hünermann-Happle syndrome and can be informative in other related disorders. A comprehensive understanding of the cholesterol biosynthesis pathway, its regulation, and the precise role of intermediates like Zymostenol is paramount for the development of novel diagnostic tools and therapeutic strategies for these debilitating genetic diseases. This guide serves as a foundational resource to aid researchers and clinicians in their efforts to improve the lives of individuals affected by sterol biosynthesis disorders. Further research is warranted to establish more precise quantitative ranges for Zymostenol in various populations and to explore its potential role as a therapeutic monitoring biomarker.

References

- 1. Structural basis for human sterol isomerase in cholesterol biosynthesis and multidrug recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emopamil binding protein - Wikipedia [en.wikipedia.org]

- 3. Reactome | EBP isomerizes ZYMSTNL to LTHSOL [reactome.org]

- 4. researchgate.net [researchgate.net]

- 5. Conradi-Hünermann-Happle syndrome (X-linked dominant chondrodysplasia punctata) confirmed by plasma sterol and mutation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Abnormal sterol metabolism in patients with Conradi‐Hünermann‐Happle syndrome and sporadic lethal chondrodysplasia punctata [escholarship.org]

- 7. odermatol.com [odermatol.com]

- 8. Metabolism and Biological Activities of 4-Methyl-Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of sterol-C4-methyl oxidase in epidermal biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 12. Mutations in the human SC4MOL gene encoding a methyl sterol oxidase cause psoriasiform dermatitis, microcephaly, and developmental delay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Desmosterolosis presenting with multiple congenital anomalies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lathosterolosis: A Disorder of Cholesterol Biosynthesis Resembling Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Regulation of Cholesterol and Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Zymostenol-d7 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Zymostenol-d7 powder, a deuterated analog of the cholesterol precursor Zymostenol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolic studies, and lipid research.

Introduction

Zymostenol is a critical intermediate in the post-squalene segment of the cholesterol biosynthesis pathway.[1][2] Specifically, it is a precursor to zymosterol in the Bloch pathway.[1][2] The introduction of deuterium atoms in this compound creates a stable, isotopically labeled version of the molecule, making it an invaluable tool for a range of research applications, including metabolic flux analysis, and as an internal standard in mass spectrometry-based quantification. This guide details its fundamental properties, analytical methodologies, and its role in biological pathways.

Physical and Chemical Properties

Data Presentation: Core Properties

| Property | Value | Source |

| Chemical Formula | C₂₇H₃₉D₇O | Avanti Polar Lipids |

| Molecular Weight | 393.70 g/mol | Avanti Polar Lipids |

| Appearance | Crystalline Solid | [3] |

| Purity | ≥95% | [3] |

| Storage Temperature | -20°C | [3] |

| Stability | ≥ 2 years at -20°C | [6] |

Solubility

Quantitative solubility data for this compound is not extensively published. However, the solubility of its non-deuterated counterpart, Zymostenol, provides a strong indication of its solubility profile. Zymostenol is soluble in organic solvents such as dimethylformamide (DMF) and ethanol.[3][6] Generally, sterols are sparingly soluble in polar solvents like water and exhibit increased solubility in non-polar organic solvents.[7][8]

| Solvent | Solubility of Zymostenol (non-deuterated) | Source |

| Dimethylformamide (DMF) | 3 mg/mL | [6] |

| Ethanol | 2 mg/mL | [6] |

Biological Context: Cholesterol Biosynthesis

Zymostenol is a key intermediate in the Bloch pathway of cholesterol biosynthesis. It is formed from lanosterol through a series of enzymatic reactions and is subsequently converted to zymosterol.[1][2][9] Understanding this pathway is crucial for studying metabolic disorders and for the development of drugs that target cholesterol metabolism.

References

- 1. Zymostenol - Wikipedia [en.wikipedia.org]

- 2. Buy Zymostenol | 566-97-2 [smolecule.com]

- 3. dev.usbio.net [dev.usbio.net]

- 4. Zymosterol | C27H44O | CID 92746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. caymanchem.com [caymanchem.com]

- 7. research.aalto.fi [research.aalto.fi]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Zymosterol - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Quantification of Zymostenol in Biological Samples using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard

Abstract

This application note provides a detailed protocol for the accurate and precise quantification of zymostenol in biological matrices. The method employs a robust sample preparation procedure involving alkaline saponification and liquid-liquid extraction, followed by derivatization to form trimethylsilyl (TMS) ethers. Analysis is performed by gas chromatography coupled with mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode, utilizing zymostenol-d7 as a stable isotope-labeled internal standard to ensure high accuracy. This protocol is intended for researchers, scientists, and drug development professionals working in the fields of sterol analysis, metabolism, and related disease areas.

Introduction

Zymostenol is a critical intermediate in the postsqualene segment of the cholesterol biosynthesis pathway. Accurate measurement of zymostenol levels in biological samples is essential for studying disorders of cholesterol metabolism and for the development of therapeutics targeting this pathway. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of sterols due to its high sensitivity and selectivity.[1][2][3][4] Derivatization is necessary to increase the volatility of sterols for GC analysis.[5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively corrects for variations in sample preparation and instrument response.[6] This document outlines a comprehensive protocol for the quantification of zymostenol using this approach.

Experimental Protocol

This protocol is divided into three main stages: Sample Preparation, Derivatization, and GC-MS Analysis.

Materials and Reagents

-

Zymostenol (analytical standard)

-

This compound (internal standard, available from suppliers such as Sigma-Aldrich)[7]

-

Methanol (HPLC grade)

-

Ethanol (95%)

-

Hexane (HPLC grade)

-

Chloroform (HPLC grade)

-

Potassium hydroxide (KOH)

-

Pyridine (anhydrous)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Ultrapure water

-

Nitrogen gas (high purity)

-

Biological matrix (e.g., plasma, serum, cell lysate)

Sample Preparation (Saponification and Extraction)

-

Aliquoting and Spiking: To a 1.5 mL glass vial, add a known volume or weight of the biological sample (e.g., 100 µL of plasma). Add the this compound internal standard solution to each sample, calibrator, and quality control sample to a final concentration of 1 µg/mL.

-

Alkaline Hydrolysis (Saponification): Add 1 mL of 1 M ethanolic KOH to each vial. Cap the vials tightly and vortex for 30 seconds. Incubate the samples at 60°C for 1 hour to hydrolyze the sterol esters and release free zymostenol.[8]

-

Extraction: After cooling to room temperature, add 1 mL of ultrapure water and 2 mL of hexane. Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 minutes to separate the phases.

-

Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass vial.

-

Re-extraction: Repeat the extraction step (2.2.3 and 2.2.4) on the remaining aqueous layer with an additional 2 mL of hexane to ensure complete recovery. Combine the hexane extracts.

-

Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas at 40°C.

Derivatization

-

To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[1]

-

Cap the vials tightly and vortex for 30 seconds.

-

Incubate at 70°C for 1 hour to form the trimethylsilyl (TMS) ethers of zymostenol and this compound.

-

After cooling, the sample is ready for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Injection Volume: 1 µL in splitless mode

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 1 minute

-

Ramp 1: 20°C/min to 280°C, hold for 10 minutes

-

Ramp 2: 10°C/min to 300°C, hold for 5 minutes

-

-

MSD Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

The following ions should be monitored. The molecular ion of the TMS derivative is typically a strong signal for sterols.[3]

| Compound | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Zymostenol-TMS | ~12.5 min | 458.8 | 368.8 | 343.3 |

| This compound-TMS | ~12.5 min | 465.8 | 375.8 | 350.3 |

(Note: Retention times and optimal ions should be confirmed by injecting pure standards.)

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of zymostenol (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL). Process these standards alongside the unknown samples.

-

Quantification: Generate a calibration curve by plotting the peak area ratio of the zymostenol quantifier ion to the this compound quantifier ion against the concentration of the calibrators. Determine the concentration of zymostenol in the unknown samples by interpolation from this curve.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this method.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 0.05 - 10 µg/mL |

| Regression Model | Linear, 1/x weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy

| Quality Control Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Low (LQC) | 0.15 | < 10% | < 15% | 90 - 110% |

| Medium (MQC) | 2.5 | < 10% | < 15% | 90 - 110% |

| High (HQC) | 7.5 | < 10% | < 15% | 90 - 110% |

Table 3: Method Sensitivity

| Parameter | Value |

| Limit of Detection (LOD) | ~0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.05 µg/mL |

Visualizations

Experimental Workflow

Caption: Workflow for Zymostenol Quantification.

Zymostenol in Cholesterol Biosynthesis Pathway

Caption: Simplified Zymostenol Signaling Pathway.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of zymostenol in biological samples. The use of a deuterated internal standard ensures accuracy and precision, making this protocol suitable for both research and clinical applications where the measurement of cholesterol biosynthesis intermediates is critical.

References

- 1. Simultaneous determination of plasmatic phytosterols and cholesterol precursors using gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irl.umsl.edu [irl.umsl.edu]

- 7. This compound powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 8. Simultaneous Determination of Four Non-Cholesterol Sterols in Like Desmosterol Human Plasma Using Gas Chromatography-Mass Spectrometry with Selective Ion Monitoring [journal11.magtechjournal.com]

Application Notes and Protocols: Zymostenol-d7 in Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zymostenol, an intermediate in the cholesterol biosynthesis pathway, is gaining increasing attention in lipidomics research.[1][2] Its role extends beyond a simple metabolic precursor, with implications in cellular signaling and the regulation of lipid homeostasis.[2][3] Accurate quantification of zymostenol in biological samples is crucial for understanding its physiological and pathological significance. The use of stable isotope-labeled internal standards, such as Zymostenol-d7, is the gold standard for precise and accurate quantification by mass spectrometry. This document provides detailed application notes and protocols for the utilization of this compound in lipidomics research.

This compound is a deuterated analog of zymostenol, designed to be an ideal internal standard for mass spectrometry-based quantification.[4] Its chemical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample preparation and chromatographic separation. The mass shift introduced by the deuterium labels allows for its distinct detection from the endogenous, unlabeled zymostenol, enabling accurate correction for sample loss and ionization suppression.

Quantitative Data Summary

The use of a stable isotope-labeled internal standard like this compound is critical for achieving reliable quantitative results in complex biological matrices. While specific performance data for this compound is not extensively published, the following table summarizes typical validation parameters for the quantification of zymostenol and other sterols using LC-MS/MS with deuterated internal standards, based on established methodologies.[5]

| Parameter | Typical Performance | Reference |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL | [5] |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | [5] |

| Linearity (R²) | > 0.99 | [5] |

| Intra-day Precision (%CV) | < 15% | [6] |

| Inter-day Precision (%CV) | < 15% | [6] |

| Recovery | 85 - 115% | [6] |

Experimental Protocols

This section details a comprehensive protocol for the quantification of zymostenol in biological samples using this compound as an internal standard. The protocol is adapted from established methods for sterol analysis.[3][5]

Materials

-

This compound (e.g., from Avanti Polar Lipids)[1]

-

Zymostenol (for calibration curve)

-

HPLC-grade solvents: methanol, chloroform, cyclohexane, isopropanol, acetonitrile

-

Milli-Q or equivalent high-purity water

-

Potassium hydroxide (KOH)

-

Butylated hydroxytoluene (BHT)

-

Internal Standard Spiking Solution: Prepare a stock solution of this compound in ethanol at 1 mg/mL. From this, prepare a working spiking solution at 1 µg/mL in ethanol.

-

Calibration Standards: Prepare a stock solution of zymostenol in ethanol at 1 mg/mL. Prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

Sample Preparation (Lipid Extraction and Saponification)

-

Sample Collection: Collect biological samples (e.g., plasma, serum, cell pellets, tissue homogenates) and store them at -80°C until analysis.

-

Internal Standard Spiking: To 100 µL of sample, add a known amount of this compound internal standard spiking solution (e.g., 10 µL of 1 µg/mL solution). The amount should be optimized based on the expected endogenous zymostenol concentration.

-

Lipid Extraction (Folch Method):

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture containing 0.01% BHT to the sample.

-

Vortex vigorously for 1 minute.

-

Add 0.5 mL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

-

Saponification (Hydrolysis of Sterol Esters):

-

Evaporate the organic solvent under a stream of nitrogen.

-

Add 1 mL of 1 M KOH in 90% ethanol.

-

Incubate at 60°C for 1 hour to hydrolyze any esterified sterols.

-

-

Extraction of Non-saponifiable Lipids:

-

Add 1 mL of water and 2 mL of cyclohexane to the saponified sample.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes.

-

Collect the upper cyclohexane phase.

-

Repeat the cyclohexane extraction once more and combine the upper phases.

-

-

Final Preparation:

-

Evaporate the combined cyclohexane extracts to dryness under a stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-